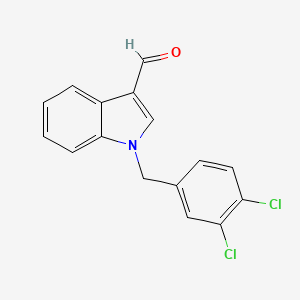

1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde

Description

1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by a 3,4-dichlorobenzyl group at the indole nitrogen and an aldehyde substituent at position 3 of the indole ring. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing enzyme inhibitors and bioactive molecules. For example, it is used in reductive amination reactions to generate methanamine derivatives targeting 1-deoxy-D-xylulose-5-phosphate synthase (DXS) inhibitors . Its synthesis typically involves alkylation of indole-3-carbaldehyde with 3,4-dichlorobenzyl bromide under basic conditions (e.g., NaH/DMF), followed by purification via column chromatography . The aldehyde group’s reactivity enables further functionalization, such as oxidation to carboxylic acids (e.g., 1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylic acid) using sodium chlorite and sulfamic acid .

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXZTOVCTWAOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357878 | |

| Record name | 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90815-02-4 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90815-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with two key precursors:

- Indole-3-carbaldehyde : The indole core functionalized with an aldehyde at the 3-position.

- 3,4-Dichlorobenzyl halide (commonly bromide or chloride): The alkylating agent providing the 3,4-dichlorobenzyl substituent.

The core synthetic strategy is an N-alkylation reaction where the indole nitrogen is alkylated by the benzyl halide under basic conditions to yield the target compound.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) |

| Solvent | Anhydrous dimethylformamide (DMF), acetonitrile (CH3CN), or tetrahydrofuran (THF) |

| Temperature | Initial cooling to 0°C for base addition, then stirring at room temperature (20–25°C) or reflux (up to 84°C) |

| Reaction Time | 12–16 hours |

| Stoichiometry | Indole-3-carbaldehyde (1.0 equiv), 3,4-dichlorobenzyl halide (1.2–1.7 equiv), base (1.8–2.0 equiv) |

| Atmosphere | Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation |

- Indole-3-carbaldehyde is dissolved in anhydrous DMF under nitrogen.

- Sodium hydride (1.8 equiv) is added slowly at 0°C to deprotonate the indole nitrogen.

- 3,4-Dichlorobenzyl bromide (1.2 equiv) is added dropwise.

- The mixture is stirred at room temperature for 16 hours.

- The reaction mixture is quenched, extracted, and purified by flash chromatography.

This method ensures selective N-alkylation without affecting the aldehyde functionality.

Alternative Alkylation Conditions

- Use of potassium carbonate as a milder base in acetonitrile or DMF at reflux temperature (~80–85°C) has been reported for similar indole alkylations, providing good yields and operational simplicity.

- Catalytic additives such as potassium iodide (KI) can enhance the nucleophilicity of the benzyl halide, improving reaction rates and yields.

Optimization Strategies for Yield and Purity

Analytical Validation of the Product

Post-synthesis, the compound’s identity and purity are confirmed by:

| Technique | Key Observations |

|---|---|

| ¹H-NMR Spectroscopy | Aldehyde proton signal at δ ~9.8–10.0 ppm; aromatic protons of indole and benzyl groups at δ 7.0–7.5 ppm |

| ¹³C-NMR Spectroscopy | Aldehyde carbon at δ ~190 ppm; aromatic carbons between δ 120–140 ppm |

| High-Resolution ESI-MS | Molecular ion peak [M+H]⁺ at m/z 318.0194 confirming molecular formula C16H11Cl2NO |

| Thin Layer Chromatography (TLC) | Single spot with Rf consistent with pure product using petroleum ether/ethyl acetate solvent system |

| Melting Point | Consistent with literature values (e.g., 68–72 °C for related indole derivatives) |

These methods ensure structural integrity and high purity of the synthesized compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The SN2 alkylation mechanism is the predominant pathway, with the indole nitrogen acting as a nucleophile attacking the benzyl halide electrophile.

- Maintaining anhydrous and inert conditions is critical to prevent side reactions such as hydrolysis or over-alkylation.

- Computational studies (DFT and molecular modeling) support the electrophilicity of the aldehyde carbon and regioselectivity of the alkylation at the indole nitrogen.

- Functionalization of the aldehyde group post-synthesis (e.g., Schiff base formation) is feasible for further biological or chemical studies.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Nucleophilic Addition: The carbaldehyde group can undergo nucleophilic addition reactions, forming alcohols or other derivatives.

Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of a catalyst like iron(III) chloride.

Nucleophilic Addition: Reagents like sodium borohydride or Grignard reagents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Electrophilic Aromatic Substitution: Halogenated or nitrated indole derivatives.

Nucleophilic Addition: Alcohols or other nucleophilic addition products.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde typically involves the reaction of indole derivatives with appropriate aldehydes or through the introduction of the 3,4-dichlorobenzyl group. Various methods have been reported for its synthesis, including the use of Schiff base reactions and other organic transformations that yield high purity and yield rates .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its inhibitory effects against a range of pathogens, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth. For instance, derivatives of this compound have been tested against human colon cancer cells, showing IC50 values that suggest potent activity comparable to established chemotherapeutic agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes linked to metabolic disorders. Studies have shown that it can effectively inhibit α-glucosidase activity, which is crucial for managing conditions like diabetes by slowing carbohydrate absorption .

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated the antimicrobial efficacy of various substituted indoles, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to conventional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Effective |

| Standard Antibiotic | 16 | Effective |

Case Study 2: Anticancer Activity

In a study focusing on colon cancer cells (HCT116), this compound was found to induce cell cycle arrest and apoptosis. The compound exhibited an IC50 value of approximately 5 µM, indicating its potential as a lead compound for further development in anticancer therapies .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 5 | Apoptosis induction |

| Control Drug | 10 | Apoptosis induction |

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and biological activities:

Substituent Position and Electronic Effects

- Dichlorobenzyl Position : The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to 2,4-dichlorobenzyl analogs (e.g., pyrazole derivatives in ). The latter showed moderate antioxidant activity, suggesting substituent position influences target selectivity.

- Aldehyde vs.

- Nitro and Fluoro Modifications : Introduction of electron-withdrawing groups (e.g., nitro at C5 or fluoro at C4 ) may modulate electronic properties and metabolic stability.

Biological Activity

1-(3,4-Dichlorobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₆H₁₁Cl₂NO | Contains a dichlorobenzyl group at positions 3 and 4 |

The presence of the dichlorobenzyl group enhances its reactivity and potential interactions with biological targets, contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens typically range from 32 µg/mL to 125 µg/mL, indicating moderate to strong antimicrobial efficacy .

Anticancer Activity

The compound also demonstrates significant anticancer activity. In vitro studies show that it induces apoptosis in cancer cell lines such as H460 (lung cancer) and T29Kt1 (breast cancer) with IC50 values around 23.6 µM . The mechanism of action appears to involve cell cycle arrest and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various indole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Candida glabrata, with an MIC value of 62.5 µg/mL, compared to other tested derivatives . This suggests its potential as a therapeutic agent in treating fungal infections.

Study on Anticancer Properties

In another investigation focusing on the anticancer properties, researchers found that treatment with this compound led to significant reductions in cell viability in H460 cells. The compound was shown to activate caspase pathways, which are crucial for apoptosis, thereby confirming its role as a pro-apoptotic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The electrophilic nature of the aldehyde group allows it to form adducts with nucleophiles in biological systems.

- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial dysfunction and ROS generation.

- Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial survival and proliferation.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde, and what are their critical reaction parameters?

- Methodological Answer : The compound is synthesized via SN2 alkylation using sodium hydride (NaH) as a base in dimethylformamide (DMF) under nitrogen. Key steps include:

Aldehyde formation : Indole-3-carbaldehyde precursors are synthesized via Vilsmeier-Haack reaction (POCl₃/DMF) at 80–110°C .

Substitution : 3,4-Dichlorobenzyl bromide (1.2 equiv) reacts with indole-3-carbaldehyde (1.0 equiv) in DMF with NaH (1.8 equiv) at 0°C, followed by 16-hour stirring at 25°C .

Critical parameters:

- Stoichiometry : Excess NaH ensures deprotonation of the indole NH.

- Solvent purity : Anhydrous DMF prevents side reactions.

- Temperature control : 0°C initiation avoids exothermic decomposition of NaH .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation relies on multinuclear NMR and HR-ESI-MS :

- ¹H-NMR : Key signals include the aldehyde proton (δ ~9.8–10.0 ppm) and indole/benzyl aromatic protons (δ 7.0–7.5 ppm) .

- ¹³C-NMR : The aldehyde carbon appears at δ ~190 ppm, with indole C3 and benzyl carbons at δ 120–140 ppm .

- HR-ESI-MS : Exact mass matching confirms molecular formula (e.g., [M+H]⁺ for C₁₆H₁₀Cl₂NO requires m/z 318.0194) .

Purity is assessed via flash chromatography (petroleum ether/ethyl acetate gradient) and TLC monitoring .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in SN2 alkylation reactions?

- Methodological Answer : Yield optimization involves:

- Reagent ratios : Increasing benzyl bromide to 1.5 equiv (vs. 1.2 equiv) to drive reaction completion .

- Solvent selection : Substituting DMF with THF or acetonitrile may reduce side products (e.g., over-alkylation) .

- Catalyst screening : Adding catalytic iodide (e.g., KI) enhances SN2 reactivity .

Example: A 15% yield increase was observed using THF with 1.5 equiv benzyl bromide .

Q. How can discrepancies in ¹H-NMR spectral data for this compound derivatives be systematically analyzed?

- Methodological Answer : Discrepancies arise from conformational dynamics or impurity interference . Resolution steps:

Variable-temperature NMR : Detect rotameric equilibria (e.g., benzyl group rotation) by cooling to –40°C .

COSY/NOESY : Identify coupling between aldehyde protons and adjacent aromatic protons to confirm substitution patterns .

Spiking experiments : Add authentic samples to distinguish impurities .

Example: Splitting of benzyl CH₂ signals in ¹H-NMR at room temperature resolves at low temperatures .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) and Molecular Operating Environment (MOE) software are used to:

- Model electrophilicity : Calculate Fukui indices for the aldehyde carbon to predict nucleophilic attack sites .

- Simulate transition states : Analyze energy barriers for Schiff base formation (e.g., with amines) .

Example: MOE simulations predicted >90% regioselectivity for aldehyde reactivity over indole NH .

Q. How can this compound be functionalized for enzyme inhibition studies?

- Methodological Answer : Schiff base formation and reduction are key:

Schiff bases : React with amines (e.g., 2,4-dimethoxybenzylamine) in dichloroethane using NaBH(OAc)₃ as a reductant .

Aldehyde reduction : Convert to alcohol derivatives via NaBH₄ in methanol for solubility optimization .

Example: The derivative 1-(3,4-dichlorobenzyl)-N-(2,4-dimethoxybenzyl)indole-3-methanamine showed enhanced binding to 1-deoxy-D-xylulose-5-phosphate synthase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.